molecular formula C10H10 B14659377 Bicyclo(2.2.2)octa-2,5-diene, 7,8-bis(methylene)- CAS No. 51698-73-8

Bicyclo(2.2.2)octa-2,5-diene, 7,8-bis(methylene)-

Cat. No.: B14659377
CAS No.: 51698-73-8
M. Wt: 130.19 g/mol
InChI Key: OYLLJPWBOVQTSR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo(2.2.2)octa-2,5-diene, 7,8-bis(methylene)- can be achieved through various methods. One common approach involves the Diels-Alder reaction, where optically active 5,6-bis(benzyloxy)cyclohexa-1,3-diene reacts with dienophiles to form the desired bicyclic structure . The reaction conditions typically include the use of a solvent such as acetic acid and a temperature range that facilitates the cycloaddition process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced purification techniques such as chromatography can further refine the compound for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Bicyclo(2.2.2)octa-2,5-diene, 7,8-bis(methylene)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced bicyclic compounds.

    Substitution: Halogenation reactions can introduce halogen atoms into the bicyclic structure, using reagents such as bromine or chlorine under controlled conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Bromine or chlorine in an inert solvent like carbon tetrachloride.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Reduced bicyclic compounds.

    Substitution: Halogenated bicyclic compounds.

Scientific Research Applications

Bicyclo(2.2.2)octa-2,5-diene, 7,8-bis(methylene)- has several scientific research applications:

Mechanism of Action

The mechanism of action of bicyclo(2.2.2)octa-2,5-diene, 7,8-bis(methylene)- involves its interaction with molecular targets through its bicyclic structure. The compound can form stable complexes with metal ions, which can then participate in catalytic processes. Additionally, its ability to undergo various chemical reactions allows it to interact with different biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo(2.2.2)octa-2,5-diene, 7,8-bis(methylene)- is unique due to the presence of methylene groups at specific positions, which impart distinct chemical reactivity and potential applications in various fields. Its ability to form stable complexes and undergo diverse chemical reactions makes it a valuable compound for research and industrial purposes.

Properties

CAS No.

51698-73-8

Molecular Formula

C10H10

Molecular Weight

130.19 g/mol

IUPAC Name

7,8-dimethylidenebicyclo[2.2.2]octa-2,5-diene

InChI

InChI=1S/C10H10/c1-7-8(2)10-5-3-9(7)4-6-10/h3-6,9-10H,1-2H2

InChI Key

OYLLJPWBOVQTSR-UHFFFAOYSA-N

Canonical SMILES

C=C1C2C=CC(C1=C)C=C2

Origin of Product

United States

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